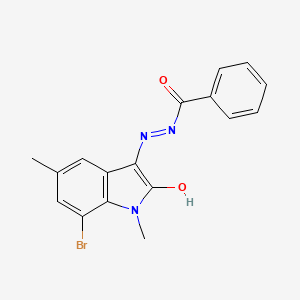![molecular formula C15H13BrN2O3 B6114684 2-Bromo-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B6114684.png)
2-Bromo-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse biological activities. Hydrazones are compounds formed by the reaction of hydrazides with aldehydes or ketones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-bromobenzohydrazide. The reaction is carried out in an ethanol medium, where equimolar amounts of the aldehyde and hydrazide are heated at 60-70°C for 3-5 hours . The product is then isolated by filtration and recrystallized from ethanol to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
科学的研究の応用
2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Coordination Chemistry: The compound forms stable complexes with metal ions, making it useful in the study of coordination compounds.
Biological Studies: Its ability to inhibit certain enzymes, such as cathepsin E and neutrophil elastase, makes it valuable in studying enzyme inhibition and related biological processes.
作用機序
The mechanism of action of 2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes like cathepsin E and neutrophil elastase. These interactions can lead to the inhibition of enzyme activity, which is crucial in its anti-inflammatory and anticancer properties .
類似化合物との比較
Similar Compounds
- 4-Bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
- 2-Bromo-N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylene]benzohydrazide
- 5-Bromo-2-hydroxy-N’-[(E)-(4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl)methylidene]benzohydrazide
Uniqueness
2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound in medicinal and coordination chemistry.
特性
IUPAC Name |
2-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-11-6-7-14(19)10(8-11)9-17-18-15(20)12-4-2-3-5-13(12)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLGVKILJYBXBN-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide](/img/structure/B6114603.png)

![ethyl 1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6114608.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6114622.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6114626.png)
![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B6114632.png)
![2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol](/img/structure/B6114640.png)
![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)-2-propanol hydrochloride](/img/structure/B6114642.png)
![Ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-2-methylindole-3-carboxylate](/img/structure/B6114653.png)
![methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6114658.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6114661.png)
![2-[1-cyclopentyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6114662.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6114669.png)
